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An In-Depth Technical Guide to the Core Principles of Click Chemistry with 5-Azido Uridine

Foreword: A Senior Application Scientist's
Perspective
In the landscape of modern bioconjugation, few methodologies have offered the blend of

simplicity, efficiency, and robustness seen in click chemistry. As a scientist who has witnessed

its evolution from a novel concept to an indispensable tool, I've seen its power to transform

complex biological questions into addressable experimental realities. This guide is designed to

move beyond mere protocols. It aims to provide you, a fellow researcher or drug development

professional, with the foundational logic and field-proven insights necessary to master the

application of 5-Azido Uridine in click chemistry. We will explore not just the "how," but the

critical "why" behind each choice, ensuring that every experiment you design is a self-validating

system built on a bedrock of scientific integrity.

The Conceptual Core: 5-Azido Uridine and the
"Click" Philosophy
Click chemistry refers to a class of reactions that are highly efficient, specific, and

biocompatible.[1][2] Coined by K. Barry Sharpless, the philosophy prioritizes reactions that

proceed with high yields under mild, often aqueous, conditions, and generate minimal,

inoffensive byproducts.[3] The quintessential example of this is the azide-alkyne cycloaddition.

[4]
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At the heart of our topic is 5-Azido Uridine, a modified nucleoside where a hydroxyl group is

replaced by a reactive azide group (-N₃).[5] This small, stable functional group is the key that

unlocks the power of click chemistry. Its bioorthogonal nature—meaning it does not react with

native functional groups found in complex biological systems—allows for exquisitely specific

chemical ligations.[5] This makes 5-Azido Uridine an ideal tool for introducing a "clickable"

handle into nucleic acids and other biomolecules for subsequent labeling, detection, and

modification.[5][6]

There are two primary, mechanistically distinct pathways to achieve this "click": the Copper(I)-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC). The choice between them is a critical experimental decision dictated

by the biological system and the ultimate scientific goal.

The Two Pillars of Azide-Alkyne Ligation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC): The Workhorse
CuAAC is the most widely used click reaction, prized for its exceptional speed and perfect

regioselectivity.[3] It facilitates the reaction between a terminal alkyne and an azide to form a

stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4]

The Mechanism Explained: The uncatalyzed reaction requires high temperatures and results in

a mixture of products, rendering it unsuitable for biological applications.[3][7] The genius of the

CuAAC reaction lies in the copper(I) catalyst, which dramatically lowers the activation energy.

Catalyst Generation: The active Cu(I) catalytic species is typically generated in situ from a

Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

[4][8]

Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of

its terminal proton and facilitating the formation of a copper-acetylide intermediate.[4][9]

Cycloaddition: The copper-acetylide complex then reacts with the azide (e.g., on 5-Azido
Uridine). The copper atom activates the azide, leading to a stepwise process that culminates

in the formation of a stable five-membered triazole ring.[4][10]
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Catalyst Regeneration: The product is released, and the Cu(I) catalyst is regenerated for the

next cycle.

A critical consideration in bioconjugation is the potential cytotoxicity of free copper ions, which

can generate reactive oxygen species and mediate DNA damage.[7][11] To circumvent this, a

stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is almost always included.[8][12] This

ligand not only protects the Cu(I) from oxidation but also accelerates the reaction and

safeguards the integrity of the biomolecule being modified.[11]
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Figure 1: Simplified workflow of the CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
The Bioorthogonal Champion
For applications within living cells or organisms, the potential toxicity of copper is a non-starter.

This is where SPAAC provides an elegant solution.[13][14] SPAAC is a copper-free click

reaction that leverages the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne,

as the driving force.[13]
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The Mechanism Explained: The inherent energy of the strained alkyne ring dramatically lowers

the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly

at physiological temperatures without any catalyst.[13][15]

Strained Reagent: A molecule containing a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO), is introduced.[13]

Concerted Cycloaddition: The azide (from 5-Azido Uridine) acts as a 1,3-dipole and reacts

directly with the strained alkyne (the dipolarophile) in a concerted [3+2] cycloaddition.[13]

Stable Product: This reaction forms a stable triazole linkage, releasing the ring strain and

creating a thermodynamically favorable product.

The complete absence of exogenous cofactors or catalysts makes SPAAC the premier choice

for in vivo studies and live-cell imaging.[14] The reaction is highly bioorthogonal, as neither the

azide nor the strained alkyne has any significant reactivity with biological functional groups.[13]
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Figure 2: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC).

Quantitative Data and Reaction Parameters
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The choice between CuAAC and SPAAC often comes down to a trade-off between reaction

speed and biocompatibility. The following table summarizes key quantitative parameters to

guide your experimental design.
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Parameter
Copper-Catalyzed
(CuAAC)

Strain-Promoted
(SPAAC)

Causality & Field
Insights

Catalyst
Cu(I), generated from

Cu(II) + reductant[4]
None[13]

Insight: The absence

of a catalyst is the

defining advantage of

SPAAC for live-cell

applications,

eliminating copper

toxicity concerns.

Second-Order Rate

Constant
10² - 10³ M⁻¹s⁻¹

0.1 - 1.0 M⁻¹s⁻¹ (can

vary with cyclooctyne)

[15][16]

Insight: CuAAC is

generally faster,

making it ideal for in

vitro conjugations

where speed is

desired and toxicity is

not a concern.

Typical Reaction Time
15 - 60 minutes at

room temperature[12]

3 minutes to 24 hours,

depending on

reactants and

concentration[13][16]

[17]

Insight: While some

SPAAC reactions are

very fast, they can be

slower than CuAAC.

Driving the reaction to

completion may

require higher

concentrations or

longer incubation

times.

Key Reagents

Azide, terminal

alkyne, CuSO₄, Na-

Ascorbate, Ligand

(THPTA)[8][11]

Azide, strained

cyclooctyne (e.g.,

DBCO)

Insight: CuAAC

requires careful

preparation of multiple

stock solutions.

SPAAC is a simpler

two-component

system.

Primary Application In vitro bioconjugation,

material science,

Live-cell imaging, in

vivo chemistry,

Insight: Use CuAAC

for robustly labeling
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oligonucleotide

labeling[5][18]

surface

functionalization[13]

[14][16]

purified DNA/RNA.

Use SPAAC when

working with living

systems is non-

negotiable.

Regioselectivity

Exclusively 1,4-

disubstituted

triazole[3]

Mixture of

regioisomers (if

cyclooctyne is

asymmetric)

Insight: The perfect

regioselectivity of

CuAAC leads to a

single, well-defined

product, simplifying

downstream analysis.

Field-Validated Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for each

critical step.

Protocol 1: CuAAC Labeling of an Alkyne-Modified
Oligonucleotide
This workflow describes the robust labeling of a purified oligonucleotide containing a terminal

alkyne with 5-Azido Uridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://pdf.benchchem.com/1248/Application_Notes_and_Protocols_5_Azido_5_deoxyuridine_in_Click_Chemistry.pdf
https://axispharm.com/wp-content/uploads/Alkyne-Azide-Click-Chemistry-Protocol-for-ADC-Bioconjugation-with-Real-Examples.pdf
https://pdf.benchchem.com/15353/The_Definitive_Guide_to_Strain_Promoted_Alkyne_Azide_Cycloaddition_SPAAC.pdf
https://bioconjugation.bocsci.com/resources/strain-promoted-alkyne-azide-cycloadditions-spaac.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3073167/
https://www.benchchem.com/product/b172926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prepare Stock Solutions
(Oligo, Azide, Cu, Ligand, Ascorbate)

2. Form Catalyst Complex
(Mix CuSO₄ and THPTA)

3. Combine Reactants
(Add Oligo, Azide, and Catalyst)

4. Initiate Reaction
(Add Sodium Ascorbate)

5. Incubate
(30-60 min at RT)

6. Purify Product
(Ethanol Precipitation or HPLC)

7. Analyze
(Mass Spec / PAGE)

Click to download full resolution via product page

Figure 3: Experimental workflow for CuAAC labeling of an oligonucleotide.

Methodology:
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Prepare Stock Solutions:

Alkyne-Oligo: Dissolve in nuclease-free water to a known concentration (e.g., 100 µM).

5-Azido Uridine: 10 mM in DMSO or water.

CuSO₄: 100 mM in water.[12]

THPTA Ligand: 200 mM in water.[12]

Sodium Ascorbate: 100 mM in water. Causality: This solution must be prepared fresh, as

ascorbate oxidizes in solution, losing its reducing power.

Form the Catalyst Complex:

In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 or 1:5 molar

ratio.[8][12] Let stand for 2-3 minutes.

Causality: Premixing allows the ligand to coordinate with the copper, which is essential for

stabilizing the catalytically active Cu(I) state and preventing its oxidation.[12]

Combine Reactants:

To your alkyne-oligonucleotide solution, add a molar excess of 5-Azido Uridine (e.g., 10-

50 equivalents).

Add the pre-formed Cu(I)/THPTA complex to a final concentration of 0.1 to 0.25 mM

copper.[8]

Causality: A molar excess of the smaller azide molecule helps drive the reaction to

completion. The final catalyst concentration is kept low to minimize potential side

reactions.

Initiate the Reaction:

Add the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[8]

Mix gently by pipetting.
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Causality: The addition of the reducing agent is the final step that initiates the catalytic

cycle by converting any remaining Cu(II) to Cu(I).[11]

Incubate:

Allow the reaction to proceed for 30-60 minutes at room temperature.[12]

Purify the Conjugate:

Remove unreacted reagents and catalyst via ethanol precipitation, size-exclusion

chromatography, or reverse-phase HPLC.[5]

Causality: Purification is non-negotiable. It removes potentially cytotoxic copper and

excess labeling reagents that could interfere with downstream applications.

Protocol 2: SPAAC Labeling of Metabolically
Incorporated Azido-Sugars in Live Cells
This workflow outlines the detection of biomolecules (e.g., nascent RNA) that have

metabolically incorporated an azido-uridine analog, using a DBCO-functionalized fluorophore.
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Figure 4: Workflow for live-cell labeling via SPAAC.
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Culture cells in medium supplemented with the azido-uridine analog (e.g., 25-50 µM) for a

desired period (e.g., 24-72 hours) to allow for incorporation into newly synthesized

biomolecules.[13]

Causality: The duration of incubation determines the extent of labeling and depends on

the turnover rate of the biomolecule of interest.

Cell Preparation and Washing:

Gently wash the cells three times with warm, sterile phosphate-buffered saline (PBS) or

culture medium without supplements.

Causality: This step is critical to remove any unincorporated azido-sugars from the

medium, which would otherwise react with the DBCO-fluorophore in solution and create

high background signal.[13]

SPAAC Reaction:

Prepare a solution of the DBCO-fluorophore in PBS or culture medium at a concentration

of 10-50 µM.[13]

Add this solution to the washed cells.

Causality: The concentration of the DBCO reagent should be optimized to achieve

sufficient signal without causing cellular stress.

Incubation:

Incubate the cells for 30-60 minutes at 37°C. It is imperative to protect the samples from

light to prevent photobleaching of the fluorophore.[13]

Final Washes and Imaging:

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

Causality: This final wash minimizes background fluorescence, ensuring that the detected

signal comes specifically from the labeled biomolecules within the cells.
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Proceed with fluorescence microscopy or flow cytometry analysis.

Concluding Remarks: From Principle to Practice
The principles of click chemistry, embodied by the reactions of 5-Azido Uridine, provide a

powerful and versatile platform for biological discovery. The choice between the rapid, robust

CuAAC for in vitro work and the elegant, bioorthogonal SPAAC for living systems allows

researchers to tailor their approach with precision. By understanding the fundamental

mechanisms and the rationale behind each protocol step, you are equipped not just to perform

an experiment, but to innovate, troubleshoot, and push the boundaries of what is possible in

your field.

References
BenchChem. (2025). Application Notes and Protocols: 5'-Azido-5'-deoxyuridine in Click
Chemistry.
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne
Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
Kraszewska, A., Wnuk, S. F., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-
Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with
Cyclooctynes. Application to Living Cell Fluorescent Imaging.
Wang, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of
Organic Chemistry. [Link]
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
Ginnaram, S., et al. (2021).
Bongal, A. P., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal
New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society.
[Link]
BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC).
Kraszewska, A., Wnuk, S. F., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-
Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with
Cyclooctynes. Application to Living Cell Fluorescent Imaging.
ResearchGate. (2020).
ResearchGate. (2022). Copper-catalysed azide-alkyne cycloadditions (CuAAC)
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for
Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy &
Radiopharmaceuticals, 24(3), 289-302. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b172926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne
cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of
Chemical Research, 43(10), 1335-1346. [Link]
Jena Bioscience. (2011).
Nicasio, M. C., et al. (2017). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by
Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
Inorganic Chemistry, 56(1), 589-601. [Link]
Bongal, A. P., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new
features of glycoconjugate biosynthesis. Utrecht University Research Portal. [Link]
Gnerlich, M., & Meier, C. (2018). Nucleoside macrocycles formed by intramolecular click
reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and
5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 14, 2378–2386. [Link]
D'Agostino, V., & Di Fabio, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic
Acids. Chemical Reviews. [Link]
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
Reddit. (2024). Click Reaction Looking Weird?. [Link]
BenchChem. (2025).
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
ResearchGate. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in
Contemporary Biomedical Research. [Link]
D'Agostino, V., & Di Fabio, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic
Acids. ePrints Soton. [Link]
JoVE. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell
RNA Synthesis. [Link]
MDPI. (2023). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific
Fluorescent Labeling of RNA. [Link]
ResearchGate. (2010). SPAAC click DNA ligation between azide-labelled and cyclooctyne-
labelled oligonucleotides. [Link]
NIH. (2009). Strain-promoted “click” chemistry for terminal labeling of DNA. [Link]
NIH. (2019).
ACS Publications. (2023).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b172926?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical
Research - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of
copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

5. pdf.benchchem.com [pdf.benchchem.com]

6. mdpi.com [mdpi.com]

7. pubs.acs.org [pubs.acs.org]

8. jenabioscience.com [jenabioscience.com]

9. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based
Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC
[pmc.ncbi.nlm.nih.gov]

12. broadpharm.com [broadpharm.com]

13. pdf.benchchem.com [pdf.benchchem.com]

14. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

16. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine
Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living
Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

17. pubs.acs.org [pubs.acs.org]

18. axispharm.com [axispharm.com]

To cite this document: BenchChem. [Basic principles of click chemistry with 5-Azido Uridine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172926#basic-principles-of-click-chemistry-with-5-
azido-uridine]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2811415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811415/
https://www.researchgate.net/publication/26302935_Growing_Applications_of_Click_Chemistry_for_Bioconjugation_in_Contemporary_Biomedical_Research
https://pmc.ncbi.nlm.nih.gov/articles/PMC3073167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3073167/
https://en.wikipedia.org/wiki/Azide-alkyne_Huisgen_cycloaddition
https://pdf.benchchem.com/1248/Application_Notes_and_Protocols_5_Azido_5_deoxyuridine_in_Click_Chemistry.pdf
https://www.mdpi.com/1420-3049/26/11/3100
https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00928
https://www.jenabioscience.com/images/741d0cd7d0/Presolski_2011_Download_pdf_(1).pdf
https://bioconjugation.bocsci.com/resources/cu-catalyzed-azide-alkyne-cycloaddition-cuaac.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9374069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9374069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404492/
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
https://pdf.benchchem.com/15353/The_Definitive_Guide_to_Strain_Promoted_Alkyne_Azide_Cycloaddition_SPAAC.pdf
https://bioconjugation.bocsci.com/resources/strain-promoted-alkyne-azide-cycloadditions-spaac.html
https://manu56.magtech.com.cn/progchem/EN/10.7536/PC220103
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826778/
https://pubs.acs.org/doi/abs/10.1021/acs.bioconjchem.5b00300
https://axispharm.com/wp-content/uploads/Alkyne-Azide-Click-Chemistry-Protocol-for-ADC-Bioconjugation-with-Real-Examples.pdf
https://www.benchchem.com/product/b172926#basic-principles-of-click-chemistry-with-5-azido-uridine
https://www.benchchem.com/product/b172926#basic-principles-of-click-chemistry-with-5-azido-uridine
https://www.benchchem.com/product/b172926#basic-principles-of-click-chemistry-with-5-azido-uridine
https://www.benchchem.com/product/b172926#basic-principles-of-click-chemistry-with-5-azido-uridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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